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Compound of Interest

Compound Name: 19(S)-Hydroxyconopharyngine

Cat. No.: B1179612 Get Quote

An In-depth Technical Guide to 19(S)-
Hydroxyconopharyngine
For Researchers, Scientists, and Drug Development Professionals

Introduction
19(S)-Hydroxyconopharyngine is a naturally occurring iboga-type indole alkaloid. This class

of compounds has garnered significant interest in the scientific community due to the diverse

and potent biological activities exhibited by its members, such as ibogaine. 19(S)-
Hydroxyconopharyngine is primarily found in plant species of the Apocynaceae family,

notably Voacanga africana and Tabernaemontana bovina. This technical guide provides a

comprehensive overview of the chemical properties, isolation, and known biological context of

19(S)-Hydroxyconopharyngine, serving as a valuable resource for researchers in natural

product chemistry, pharmacology, and drug development.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 19(S)-
Hydroxyconopharyngine is fundamental for its isolation, characterization, and potential

therapeutic application. The key chemical identifiers and properties are summarized below.
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Property Value Source

CAS Number 16790-93-5 [1]

Molecular Formula C₂₃H₃₀N₂O₅

Molecular Weight 414.49 g/mol

Boiling Point 560.3 ± 50.0 °C (Predicted) [2]

Density 1.32 ± 0.1 g/cm³ (Predicted) [2]

pKa 14.93 ± 0.20 (Predicted) [2]

Note: The boiling point, density, and pKa values are based on computational predictions and

may not reflect experimentally determined values. Further experimental validation is required

for precise characterization.

Experimental Protocols
Isolation of Alkaloids from Voacanga africana
While a specific protocol for the isolation of 19(S)-Hydroxyconopharyngine is not readily

available in the reviewed literature, general methods for the extraction of alkaloids from

Voacanga africana can be adapted. The following is a generalized workflow based on common

alkaloid extraction procedures.
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General Alkaloid Isolation Workflow from Voacanga africana
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Caption: Generalized workflow for the isolation of alkaloids.
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Methodology:

Extraction: The dried and powdered plant material (e.g., root bark of Voacanga africana) is

subjected to maceration with a suitable organic solvent, such as methanol or ethanol, for an

extended period. This process is often repeated multiple times to ensure exhaustive

extraction of the alkaloids.

Concentration: The resulting extracts are combined and concentrated under reduced

pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction

procedure to separate the alkaloids from neutral and acidic components. This typically

involves dissolving the extract in an acidic solution (e.g., 1 M HCl), followed by basification

(e.g., with NH₄OH to pH 9-10) and extraction with an immiscible organic solvent (e.g.,

dichloromethane or ethyl acetate).

Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to

various chromatographic techniques for separation and purification. This often begins with

column chromatography over silica gel, eluting with a gradient of solvents of increasing

polarity.

Final Purification: Fractions containing the target compound, as identified by thin-layer

chromatography (TLC), are pooled and subjected to further purification steps, such as

preparative high-performance liquid chromatography (HPLC) or recrystallization, to afford

pure 19(S)-Hydroxyconopharyngine.

Note: The specific conditions for each step, including solvent systems and chromatographic

media, would need to be optimized for the selective isolation of 19(S)-
Hydroxyconopharyngine.

Spectroscopic Data
Detailed experimental spectroscopic data for 19(S)-Hydroxyconopharyngine, including ¹H

NMR and ¹³C NMR, are not extensively reported in the currently available literature. The

structural elucidation of related iboga alkaloids relies heavily on these techniques. For

reference, the general regions for key proton and carbon signals in iboga-type alkaloids are as

follows:
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¹H NMR: Aromatic protons typically resonate in the δ 7.0-7.5 ppm region. The characteristic

protons of the isoquinuclidine core appear in the aliphatic region (δ 1.0-4.0 ppm). The

methoxy group protons would be expected around δ 3.8 ppm.

¹³C NMR: Aromatic carbons are observed in the δ 100-150 ppm range. The carbons of the

isoquinuclidine skeleton resonate in the upfield region (δ 20-80 ppm). The carbonyl carbon of

the ester group, if present, would appear significantly downfield.

Acquisition of detailed 1D and 2D NMR data (e.g., COSY, HSQC, HMBC) is essential for the

unambiguous structural confirmation of isolated 19(S)-Hydroxyconopharyngine.

Biological Activity and Signaling Pathways
The biological activity of 19(S)-Hydroxyconopharyngine has not been specifically detailed in

the scientific literature. However, the broader class of iboga alkaloids, to which it belongs, is

known for a wide range of pharmacological effects, primarily centered on the central nervous

system.[3][4]

Ibogaine, the most studied iboga alkaloid, interacts with multiple neurotransmitter systems,

including opioidergic, glutamatergic (NMDA receptors), and serotonergic pathways.[5][6][7] It is

known for its anti-addictive properties.[3][8] Other alkaloids from Voacanga africana have also

demonstrated various biological activities.

Given its structural similarity to other bioactive iboga alkaloids, it is plausible that 19(S)-
Hydroxyconopharyngine may exhibit similar pharmacological properties. Further research is

necessary to elucidate its specific biological targets and mechanisms of action.
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Potential Signaling Pathways for Iboga Alkaloids
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Caption: Putative signaling pathways for iboga alkaloids.

Conclusion
19(S)-Hydroxyconopharyngine remains a relatively understudied natural product with

potential for significant biological activity, given its classification as an iboga alkaloid. This

technical guide consolidates the currently available information on its chemical properties and

provides a framework for its isolation and further investigation. The lack of comprehensive

experimental data, particularly spectroscopic and pharmacological data, highlights a clear gap

in the existing literature. Future research efforts should focus on the targeted isolation of 19(S)-
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Hydroxyconopharyngine to enable its full structural elucidation and the exploration of its

therapeutic potential. Such studies will be crucial in unlocking the full value of this intriguing

natural compound for the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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